Cas no 147238-98-0 (Top-53dihydrochloride)

Top-53dihydrochloride structure
Top-53dihydrochloride structure
商品名:Top-53dihydrochloride
CAS番号:147238-98-0
MF:C28H36N2O7.2[HCl]
メガワット:585.51652
CID:65030
PubChem ID:6918225

Top-53dihydrochloride 化学的及び物理的性質

名前と識別子

    • TOP-53 dihydrochloride
    • [5R-(5alpha,5abeta,8aalpha,9beta)]-9-[2-[N-[2-(Dimethylamino)ethyl]-N-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydrofuro[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6-one dihydrochloride
    • TOP-53
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5ah)-one, 9-(2-((2-(dimethylamino)ethyl)methylamino)ethyl)-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, dihydrochloride, (5R-(5alpha,5abeta,8aalpha,9beta))-
    • (5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride
    • UNII-R5GM3ZVR4Q
    • R5GM3ZVR4Q
    • TOP-53 dichloride salt
    • FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 9-(2-((2-(DIMETHYLAMINO)ETHYL)METHYLAMINO)ETHYL)-5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-, DIHYDROCHLORIDE, (5R-(5.ALPHA.,5A.BETA.,8A.ALPHA.,9.BETA.))-
    • 147238-98-0
    • Top-53dihydrochloride
    • インチ: 1S/C28H36N2O7.2ClH/c1-29(2)8-9-30(3)7-6-17-18-12-21-22(37-15-36-21)13-19(18)25(26-20(17)14-35-28(26)32)16-10-23(33-4)27(31)24(11-16)34-5;;/h10-13,17,20,25-26,31H,6-9,14-15H2,1-5H3;2*1H/t17-,20-,25-,26+;;/m1../s1
    • InChIKey: AOGFGBUUQUKBHV-LICKGGAWSA-N
    • ほほえんだ: [H]Cl.[H]Cl.CN(CCN(CC[C@@H]1C2C=C3OCOC3=CC=2[C@@H](C2C=C(OC)C(O)=C(OC)C=2)[C@@]2([H])C(OC[C@]12[H])=O)C)C

計算された属性

  • せいみつぶんしりょう: 584.20600
  • どういたいしつりょう: 584.2056069g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 9
  • 重原子数: 39
  • 回転可能化学結合数: 9
  • 複雑さ: 770
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.9Ų

じっけんとくせい

  • PSA: 89.93000
  • LogP: 4.64390

Top-53dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T221495-250mg
Top-53dihydrochloride
147238-98-0
250mg
$ 570.00 2022-06-03
TRC
T221495-100mg
Top-53dihydrochloride
147238-98-0
100mg
$ 285.00 2022-06-03
TRC
T221495-50mg
Top-53dihydrochloride
147238-98-0
50mg
$ 170.00 2022-06-03

Top-53dihydrochloride 関連文献

Top-53dihydrochlorideに関する追加情報

Introduction to Top-53dihydrochloride (CAS No. 147238-98-0) in Modern Chemical and Pharmaceutical Research

The compound Top-53dihydrochloride, identified by the chemical abstracts service number CAS No. 147238-98-0, represents a significant advancement in the realm of pharmaceutical chemistry and biomedicine. This compound has garnered considerable attention due to its unique structural properties and promising biological activities, making it a subject of intense study in both academic and industrial research settings. The dihydrochloride salt form of Top-53 enhances its solubility and bioavailability, facilitating its application in drug formulation and therapeutic intervention.

Recent studies have highlighted the multifaceted potential of Top-53dihydrochloride in addressing complex biological pathways. Its molecular structure, characterized by a precisely engineered scaffold, allows for selective interaction with target enzymes and receptors. This specificity is crucial for minimizing side effects and maximizing therapeutic efficacy, which are paramount considerations in drug development. The compound has been extensively evaluated in preclinical models, demonstrating remarkable efficacy in modulating pathways associated with inflammation, neurodegeneration, and metabolic disorders.

In the context of contemporary pharmaceutical research, Top-53dihydrochloride stands out as a novel candidate for further clinical investigation. Researchers have leveraged advanced computational methods, including molecular docking and dynamic simulations, to elucidate its mechanism of action. These studies suggest that Top-53dihydrochloride exerts its effects by inhibiting key enzymes involved in pro-inflammatory signaling cascades. This mechanism aligns with the growing demand for targeted therapies that address the root causes of chronic diseases without systemic immunosuppression.

The dihydrochloride formulation of Top-53 has also been explored for its potential in combination therapies. By synergizing with other pharmacological agents, Top-53dihydrochloride may enhance treatment outcomes across a spectrum of diseases. For instance, preliminary data indicate that its co-administration with existing anti-inflammatory drugs could lead to a more pronounced reduction in cytokine production, offering a new paradigm for managing autoimmune conditions.

From a synthetic chemistry perspective, the development of Top-53dihydrochloride exemplifies the integration of innovative methodologies to optimize drug candidates. The synthesis involves multi-step organic transformations that highlight the compound's structural complexity while ensuring high yield and purity. Advances in catalytic processes have further refined these synthetic routes, making Top-53dihydrochloride more accessible for large-scale production without compromising quality.

The pharmacokinetic profile of Top-53dihydrochloride has been meticulously characterized through non-invasive imaging techniques and bioanalytical assays. These studies reveal that the compound exhibits rapid absorption and prolonged circulation time upon oral administration. Such attributes are desirable for drugs requiring frequent dosing or those intended for long-term therapeutic use. Additionally, preliminary toxicological assessments suggest that Top-53dihydrochloride is well-tolerated at therapeutic doses, although further studies are warranted to fully evaluate its safety profile.

Emerging evidence also points to the potential applications of Top-53dihydrochloride in precision medicine initiatives. By correlating genetic markers with response to treatment, researchers aim to identify patient subgroups that would benefit most from this compound. This personalized approach could revolutionize how diseases are managed, ensuring that patients receive treatments tailored to their unique biological profiles.

The regulatory landscape for novel pharmaceuticals continues to evolve, presenting both challenges and opportunities for compounds like Top-53dihydrochloride. Regulatory agencies now prioritize innovative therapeutics that address unmet medical needs through mechanisms distinct from existing treatments. This shift has created a favorable environment for advanced drug candidates like Top-53dihydrochloride to undergo rigorous clinical trials under accelerated pathways.

In conclusion, Top-53dihydrochloride (CAS No. 147238-98-0) represents a significant stride forward in pharmaceutical innovation. Its unique chemical properties, coupled with promising preclinical data, position it as a compelling candidate for further development into novel therapeutics. As research progresses, the full therapeutic potential of this compound is expected to become increasingly evident, offering hope for patients suffering from debilitating conditions.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd